(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of (2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves several steps One common method includes the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an amide intermediate This intermediate is then cyclized to form the pyrrolidine ring, followed by oxidation to introduce the ketone group at the 5-position
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the pyrrolidine ring and carboxylic acid group.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the methoxyphenyl group.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of the carboxylic acid and pyrrolidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13NO4 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-10(14)13-11(9)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)(H,15,16)/t9?,11-/m0/s1 |
InChI Key |
UMYVWXULTPARSE-UMJHXOGRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC(=O)N[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2C(=O)O |
Origin of Product |
United States |
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